molecular formula C10H15Cl2NOS B2568077 [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride CAS No. 2287288-80-4

[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride

Cat. No.: B2568077
CAS No.: 2287288-80-4
M. Wt: 268.2
InChI Key: MCFKMIGSNOZYSX-UHFFFAOYSA-N
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Description

[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride is a hypervalent sulfur (λ⁶-sulfane) compound characterized by a central sulfur atom bonded to a 3-(chloromethyl)phenyl group, an imino (NH) group, an oxo (O) group, and a propyl chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or materials science applications.

Properties

IUPAC Name

[3-(chloromethyl)phenyl]-imino-oxo-propyl-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNOS.ClH/c1-2-6-14(12,13)10-5-3-4-9(7-10)8-11;/h3-5,7,12H,2,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFKMIGSNOZYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=N)(=O)C1=CC=CC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride typically involves multiple steps:

    Formation of the Chloromethyl Phenyl Intermediate: This step involves the chloromethylation of a phenyl ring, often using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Introduction of the Imino Group: The intermediate is then reacted with an appropriate amine to introduce the imino group. This can be achieved through a condensation reaction under acidic or basic conditions.

    Incorporation of the Lambda6-Sulfane Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactive chloromethyl group allows for further functionalization, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its structural features could interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the imino and sulfane groups suggests possible interactions with enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as a catalyst in certain chemical reactions. Its unique properties might also make it suitable for use in materials science.

Mechanism of Action

The mechanism of action of [3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The imino group can participate in hydrogen bonding and other interactions, while the sulfane moiety can undergo redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of λ⁶-Sulfane Derivatives and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reactivity Highlights
[3-(Chloromethyl)phenyl]-imino-oxo-propyl-λ⁶-sulfane;hydrochloride C₁₀H₁₂Cl₂NOS (estimated) ~290.2 (estimated) λ⁶-Sulfane 3-(Chloromethyl)phenyl, imino, oxo, propyl Reactive chloromethyl group; potential for nucleophilic substitution
(Chlorosulfonyl)iminophenyl-λ⁶-sulfanone (CID 122163197) C₇H₈ClNO₃S₂ 273.7 λ⁶-Sulfane Chlorosulfonyl, methyl Strong electron-withdrawing chlorosulfonyl group enhances electrophilicity
[(2-Aminoethyl)imino]dimethyl-λ⁶-sulfanone hydrochloride C₄H₁₃ClN₂OS 172.7 λ⁶-Sulfane Dimethyl, 2-aminoethyl Aminoethyl group improves aqueous solubility; potential for chelation
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₁ClN₄O₂ 294.7 Imidazole 4-(Chloromethyl)phenyl, nitro Nitro group enables redox activity; imidazole core offers aromatic stabilization
2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride C₄H₈Cl₂N₂ 167.0 Imidazole Chloromethyl Reduced imidazole ring (4,5-dihydro) increases basicity

Reactivity and Stability

Chloromethyl Group Reactivity: The chloromethyl substituent in the target compound and 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole facilitates nucleophilic substitution reactions, enabling conjugation with amines or thiols in drug design . In contrast, (chlorosulfonyl)iminophenyl-λ⁶-sulfanone exhibits reactivity dominated by its chlorosulfonyl group, which can act as a sulfonating agent .

Imidazole derivatives (e.g., –3) rely on aromaticity for stability, limiting their redox versatility compared to λ⁶-sulfanes .

Solubility and Salt Forms: Hydrochloride salts (target compound, [(2-aminoethyl)imino]dimethyl-λ⁶-sulfanone) enhance water solubility, critical for bioavailability in pharmaceutical applications. Neutral λ⁶-sulfanes (e.g., CID 122163197) may require organic solvents for processing .

Biological Activity

[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride is a complex organic compound notable for its potential biological activities. This compound features a chloromethyl group, an imino group, and a lambda6-sulfane moiety, making it a candidate for various biochemical applications, particularly in drug discovery and development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : [3-(chloromethyl)phenyl]-imino-oxo-propyl-λ6-sulfane;hydrochloride
  • Molecular Formula : C10H14ClNOS
  • CAS Number : 2287288-80-4

The presence of the chloromethyl and imino groups suggests that this compound may interact with biological targets through covalent bonding and hydrogen bonding, respectively.

The biological activity of this compound is primarily attributed to its reactive functional groups:

  • Chloromethyl Group : This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function.
  • Imino Group : Participates in hydrogen bonding, which may facilitate interactions with various biological macromolecules.
  • Lambda6-Sulfane Moiety : Capable of undergoing redox reactions, influencing cellular processes such as signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antifungal and cytotoxic effects. For example, studies on related compounds have shown significant antifungal activity against strains like Candida albicans and Candida parapsilosis.

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)Reference
2dC. albicans4.75
2eC. parapsilosis1.23

Case Studies

  • Antifungal Studies : A series of thiazole heterocycles were synthesized and evaluated for their antifungal properties. Compounds similar to this compound showed promising results against various fungal strains, indicating the potential utility of this compound in antifungal drug development .
  • Cytotoxicity Analysis : Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that certain derivatives exhibited significant cytotoxic effects with IC50 values indicating their potential as therapeutic agents while maintaining selectivity against normal cells .

Table 2: Cytotoxicity Analysis

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66

Q & A

Q. What strategies reconcile conflicting stability profiles in different solvent systems?

  • Methodological Answer :
  • Solvent Screening : Test stability in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents under controlled humidity.
  • Accelerated Stability Studies : Use Arrhenius modeling to extrapolate degradation rates across temperatures, referencing pharmacopeial guidelines .

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